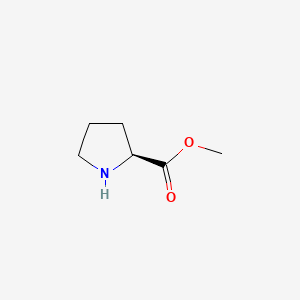

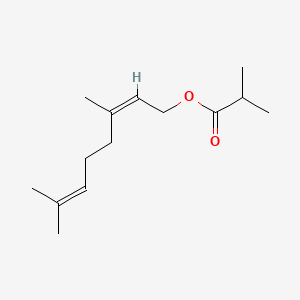

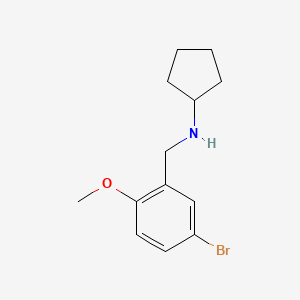

![molecular formula C7H4N4 B1581683 Pyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 25939-87-1](/img/structure/B1581683.png)

Pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Overview

Description

Pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a member of the Pyrazolo[1,5-a]pyrimidine (PP) derivatives, which are a large family of N-heterocyclic compounds . These compounds have a significant impact in medicinal chemistry and have attracted attention in material science due to their photophysical properties .

Synthesis Analysis

Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . A one-step synthesis of diversely substituted pyrazolo[1,5-a]pyrimidines from saturated ketones and 3-aminopyrazoles has been presented . This transformation involves the in situ formation of α,β-unsaturated ketones via a radical process, followed by [3+3] annulation with 3-aminopyrazoles in one pot .Molecular Structure Analysis

The Pyrazolo[1,5-a]pyrimidine (PP) structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . Its great synthetic versatility permits structural modifications throughout its periphery . The molecular formula of Pyrazolo[1,5-a]pyrimidine-3-carbonitrile is C7H4N4 .Chemical Reactions Analysis

The synthetic transformations involving this motif still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . These reports should address protocols that aim to minimize synthesis pathways, employ cheap reagents, and develop processes that prevent or reduce waste production .Physical And Chemical Properties Analysis

The molecular weight of Pyrazolo[1,5-a]pyrimidine-3-carbonitrile is 144.13 g/mol . It has a topological polar surface area of 54 Ų . It has no hydrogen bond donor count, three hydrogen bond acceptor counts, and no rotatable bond count .Scientific Research Applications

Fluorescent Probes for Biological Imaging

Pyrazolo[1,5-a]pyrimidine derivatives have been identified as strategic compounds for optical applications. They offer simpler and greener synthetic methodologies and tunable photophysical properties. These compounds can be used as fluorescent probes for studying the dynamics of intracellular processes, acting as chemosensors, and tracking the progress of organic materials .

Antimicrobial Agents

A series of pyrazolo[1,5-a]pyrimidine derivatives have shown potent antimicrobial activities. Some compounds have demonstrated higher efficacy than traditional antibiotics like tetracycline against various bacteria, including Bacillus subtilis and Staphylococcus aureus . They also exhibit significant antifungal activity, outperforming drugs like amphotericin B against fungi such as Fusarium oxysporum .

Antimetabolites in Purine Biochemical Reactions

These compounds are purine analogues and have properties that make them useful as antimetabolites in purine biochemical reactions. This application is particularly relevant in pharmaceutical research, where modulation of purine metabolism can have therapeutic implications .

Anti-Inflammatory Applications

Pyrazolo[1,5-a]pyrimidine derivatives have been evaluated for their anti-inflammatory activity. In vivo studies, such as the carrageenan-induced paw edema model, have shown that certain derivatives can significantly reduce edema without causing gastric ulcerogenic effects .

Antitumor Activity

The antitumor activity of pyrazolo[1,5-a]pyrimidine derivatives has been explored through molecular docking studies. These compounds have shown promise in binding to cancer-related targets, suggesting potential applications in cancer therapy .

Optical Applications in Material Science

Due to their electronic structure and photophysical properties, pyrazolo[1,5-a]pyrimidine derivatives can be used in the development of organic light-emitting devices (OLEDs). Their solid-state emission intensities make them suitable for designing solid-state emitters .

Mechanism of Action

Future Directions

The Pyrazolo[1,5-a]pyrimidine derivatives have attracted a great deal of attention in medicinal chemistry and material science . The current advances in the synthesis and functionalization of diverse Pyrazolo[1,5-a]pyrimidines could lead to new rational and efficient designs of drugs bearing the Pyrazolo[1,5-a]pyrimidine core .

properties

IUPAC Name |

pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N4/c8-4-6-5-10-11-3-1-2-9-7(6)11/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRHORVAOECWFPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=C(C=N2)C#N)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40356058 | |

| Record name | pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |

CAS RN |

25939-87-1 | |

| Record name | pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

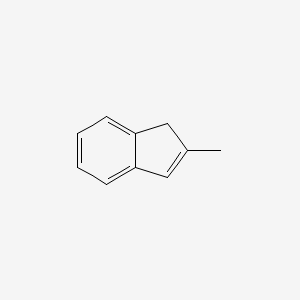

![3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one](/img/structure/B1581603.png)